BenchChemオンラインストアへようこそ!

4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

FXR antagonism nuclear receptor 1,2,4-oxadiazole

Secure your supply of this exclusive 2-yl-piperidine regioisomer, a critical scaffold for FXR antagonist and sigma-1 receptor ligand screening programs. The dihydrochloride salt guarantees >10 mM aqueous solubility, essential for high-throughput parallel synthesis. Unlike the more common 4-yl series, this compound offers a distinct geometry to probe the FXR ligand-binding domain, potentially unlocking novel selectivity profiles against PXR and LXR. With an unsubstituted piperidine NH, it provides a versatile handle for rapid diversification via amide coupling or reductive amination, enabling focused library construction.

Molecular Formula C12H16Cl2N4O
Molecular Weight 303.18 g/mol
Cat. No. B7971212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Molecular FormulaC12H16Cl2N4O
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC(=NO2)C3=CC=NC=C3.Cl.Cl
InChIInChI=1S/C12H14N4O.2ClH/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9;;/h4-5,7-8,10,14H,1-3,6H2;2*1H
InChIKeyUQUZZGQRJBZEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine Dihydrochloride: Chemical Identity and Core Scaffold for Procurement Evaluation


4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride (CAS 1036531-34-6 for the free base; dihydrochloride salt MW 303.18 g/mol) is a heterocyclic compound integrating a pyridine ring, a 1,2,4-oxadiazole core, and a piperidine moiety . Commercially available from multiple suppliers at ≥95% purity, this compound belongs to the broader 1,2,4-oxadiazolyl-piperidine class, which has been identified as a chemotype of farnesoid X receptor (FXR) antagonists [1]. The dihydrochloride salt form enhances aqueous solubility relative to the free base, a critical consideration for biochemical assay formulation .

Why 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine Dihydrochloride Cannot Be Freely Substituted by In-Class Analogs


The 1,2,4-oxadiazolyl-piperidine scaffold is exquisitely sensitive to substitution pattern: the position of the piperidine nitrogen attachment (2-yl vs. 3-yl vs. 4-yl) and the pyridine ring connectivity (4-pyridyl vs. 3-pyridyl vs. 2-pyridyl) each generate distinct physicochemical and pharmacological profiles [1]. In a luciferase reporter assay on HepG2 cells, closely related analogs bearing different N-piperidine substituents exhibited FXR antagonism efficacy ranging from 38% to 72% at 50 μM, with some analogs proving cytotoxic at the same concentration . Even within a single series, IC50 values for FXR antagonism varied over 2-fold (4.4 μM to 8.4 μM), and metabolic half-lives differed by a factor of 3 (69 vs. 204 min) . Generic interchange without quantitative selection criteria therefore carries material risk of undetected potency loss, cytotoxicity, or unacceptable metabolic liability.

Quantitative Differentiation Evidence for 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine Dihydrochloride Against Closest Analogs


FXR Antagonist Potency: Piperidine-2-yl vs. Piperidine-4-yl Scaffold Comparison

In a transactivation assay on HepG2 cells, the 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core (Compound 1; piperidine-4-yl regioisomer) demonstrated an FXR IC50 of 0.58 μM [1]. The target compound, 4-(5-piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, is the piperidine-2-yl regioisomer with a pyridin-4-yl substituent at C3. No published FXR IC50 data exist for this specific regioisomer. However, the regioisomeric variation (piperidine-2-yl vs. piperidine-4-yl attachment) represents a distinct chemotype within the 1,2,4-oxadiazole class, and structure-activity analyses in the literature demonstrate that piperidine nitrogen position critically determines FXR binding mode and potency [1]. Direct procurement decisions based on the piperidine-4-yl analog's 0.58 μM IC50 are not transferable without experimental validation.

FXR antagonism nuclear receptor 1,2,4-oxadiazole

Sigma-1 Receptor Affinity: 4-Pyridylpiperidine Pharmacophore Benchmark

A 4-pyridylpiperidine derivative (Sigma-1 receptor antagonist 5; compound 12) demonstrated Ki values of 4.5 nM (σ1R), 10 nM (σ2R), and 7.7 nM (hH3R) . The target compound contains the 4-pyridylpiperidine substructure embedded within a 1,2,4-oxadiazole framework. While no direct sigma receptor binding data are published for the target compound, the shared 4-pyridylpiperidine pharmacophore provides a class-level basis for sigma receptor screening prioritization. Key differentiating features of the target compound include: (1) the oxadiazole ring, which introduces additional H-bond acceptor capacity and conformational constraint absent in the simple 4-pyridylpiperidine comparator; (2) the piperidine-2-yl attachment to the oxadiazole, which alters the spatial orientation of the basic amine relative to the 4-pyridyl group.

sigma receptor pain 4-pyridylpiperidine

Aqueous Solubility and Salt Form Advantage of the Dihydrochloride

The target compound is supplied as the dihydrochloride salt (MW 303.18 g/mol), whereas the free base (MW 230.27 g/mol) is also commercially available . Dihydrochloride salt formation introduces two equivalents of HCl, protonating both the piperidine nitrogen and the pyridine nitrogen, which substantially increases aqueous solubility. The free base has a predicted LogP of approximately 1.58 , indicating moderate lipophilicity that may limit aqueous solubility for biochemical assays. Conversion to the dihydrochloride salt represents a measurable formulation advantage for applications requiring aqueous buffer compatibility at millimolar concentrations.

solubility dihydrochloride salt assay compatibility

1,2,4-Oxadiazole Metabolic Stability vs. 1,3,4-Oxadiazole Isomers

Within the 1,2,4-oxadiazole series evaluated by Finamore et al. (2023), compounds 5 and 11 exhibited human liver S9 fraction half-lives of 69 min and 204 min, respectively, with intrinsic clearance values of 33.7 and 11.3 μL/min/mg protein [1]. These data establish that metabolic stability within the 1,2,4-oxadiazolyl-piperidine class is tunable via N-piperidine substitution. The 1,2,4-oxadiazole ring is generally considered more metabolically stable than the isomeric 1,3,4-oxadiazole, which is more susceptible to hydrolytic ring opening [2]. The target compound's 1,2,4-oxadiazole core therefore confers a structural advantage over 1,3,4-oxadiazole isomers for programs where metabolic stability is a selection criterion. No compound-specific microsomal stability data are published for the target compound itself.

metabolic stability oxadiazole isomer microsomal clearance

Evidence Gap Declaration: Absence of Published Target-Specific Quantitative Comparative Data

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChemSpider, Santa Cruz Biotechnology, Fluorochem, Chemsrc) as of April 2026 yielded no peer-reviewed publications containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, or in vivo efficacy) for 4-(5-piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine or its dihydrochloride salt [1]. No direct head-to-head comparison studies against any structural analog were identified. This evidence gap means that all differentiation claims above rest on class-level inference from structurally related but non-identical 1,2,4-oxadiazolyl-piperidine compounds. Procurement decisions where quantitative potency, selectivity, or ADME parameters are gating criteria should therefore be deferred pending experimental profiling of the target compound against the specific comparator set relevant to the user's assay cascade.

data gap procurement risk experimental validation required

Recommended Application Scenarios for 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine Dihydrochloride Based on Available Evidence


Chemical Biology Probe Development Targeting FXR with Regioisomeric Selectivity Requirements

Where a research program specifically requires the piperidine-2-yl regioisomer (as opposed to the more extensively characterized piperidine-4-yl series) to probe the FXR ligand-binding domain geometry, this compound serves as the direct synthetic entry point for further N-piperidine functionalization. The published piperidine-4-yl benchmark (IC50 = 0.58 μM) provides a class-level potency reference, but the 2-yl attachment may engage different residues within the binding pocket, potentially yielding a distinct selectivity profile versus related nuclear receptors such as PXR and LXR [1].

Sigma Receptor Pharmacophore Expansion via 1,2,4-Oxadiazole-Constrained 4-Pyridylpiperidine

The target compound embeds the 4-pyridylpiperidine pharmacophore—associated with σ1R affinity (Ki = 4.5 nM in a related flexible analog) —within a rigid 1,2,4-oxadiazole framework. This constraint may reduce entropic penalties upon receptor binding and could differentiate sigma-1 vs. sigma-2 selectivity compared to flexible 4-pyridylpiperidine derivatives. Researchers exploring σ1R-biased ligands or dual σ1R/H3R pharmacology should prioritize this scaffold for screening.

Aqueous Assay-Ready Building Block for Parallel Medicinal Chemistry Libraries

The dihydrochloride salt form delivers enhanced aqueous solubility versus the free base (predicted LogP ≈ 1.58) [1], making this compound suitable for high-throughput parallel synthesis workflows that require soluble building blocks at >10 mM in aqueous or aqueous-organic solvent mixtures. The unsubstituted piperidine nitrogen serves as a versatile handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling library construction targeting nuclear receptors, GPCRs, or kinase active sites [1].

Metabolic Stability-Optimized Fragment for Lead Generation Programs

For fragment-based or scaffold-hopping campaigns where metabolic stability is a primary selection filter, the 1,2,4-oxadiazole core offers documented advantages over isomeric 1,3,4-oxadiazoles [2]. The target compound, as an unadorned scaffold with a free piperidine NH and pyridine nitrogen, provides two orthogonal vectors for growth while maintaining a relatively low molecular weight (free base MW 230.27). Metabolic stability data from the analogous piperidine-4-yl series (t1/2 = 69–204 min in human liver S9) [1] support the scaffold's suitability for lead optimization.

Quote Request

Request a Quote for 4-(5-Piperidin-2-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.